1,3-Propane-d6-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Improved NMR Spectroscopy

The primary application of 1,3-PG-d6 lies in its use as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR spectroscopy is a powerful analytical technique that relies on the magnetic properties of atomic nuclei to study the structure and dynamics of molecules. Protons (hydrogen nuclei) are commonly used in NMR due to their high sensitivity. However, the presence of exchangeable protons (those attached to hydroxyl groups or other functional groups) in the solvent can interfere with the signals of interest in the sample.

Deuteration eliminates these issues. By replacing the exchangeable protons with deuterium, 1,3-PG-d6 minimizes background signals from the solvent, leading to improved signal-to-noise ratio and better resolution in NMR spectra [, ]. This allows researchers to obtain clearer and more accurate information about the structure and dynamics of their molecules of interest.

Isotope Tracing and Metabolic Studies

The presence of deuterium atoms in 1,3-PG-d6 allows scientists to use it as a tracer molecule in various biological and metabolic studies []. By incorporating 1,3-PG-d6 into a system, researchers can monitor its fate and distribution within the system. Since deuterium is readily distinguishable from hydrogen using NMR or mass spectrometry techniques, scientists can track the movement and metabolism of the labeled molecule. This approach is valuable for studying various biological processes, including:

- Drug metabolism: Researchers can use 1,3-PG-d6 as a carrier molecule to deliver drugs containing deuterium atoms. By analyzing the distribution of deuterium in the organism, they can gain insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile [].

- Metabolic pathways: 1,3-PG-d6 can be used to trace the flow of metabolites through specific metabolic pathways. By feeding cells or organisms with 1,3-PG-d6 and analyzing the incorporation of deuterium into different metabolites, researchers can gain valuable information about the activity and regulation of these pathways [].

1,3-Propane-d6-diol is a deuterated form of 1,3-propanediol, which is a colorless, odorless liquid with the chemical formula or in its deuterated variant. This compound is part of the propane-1,3-diol family, characterized by two hydroxyl groups (-OH) attached to the first and third carbon atoms of a propane chain. The presence of deuterium (D) instead of hydrogen (H) in 1,3-propane-d6-diol makes it valuable in various research applications, particularly in studies involving nuclear magnetic resonance spectroscopy and tracer studies in biological systems .

- Dehydration: Under acidic conditions, 1,3-propanediol can undergo dehydration to form ethers or cyclic compounds.

- Oxidation: It can be oxidized to yield aldehydes or ketones depending on the reaction conditions.

- Esterification: Reaction with carboxylic acids leads to the formation of esters, which are important in polymer chemistry.

For example, the reaction between 1,3-propanediol and acetone results in the formation of 1,3-dioxane derivatives .

Research indicates that 1,3-propanediol exhibits low toxicity and is generally recognized as safe for use in food and pharmaceutical applications. Its biological activity includes:

- Metabolic Pathways: It serves as a substrate for various enzymatic reactions within microbial metabolism.

- Antimicrobial Properties: Studies have shown that it possesses some degree of antimicrobial activity against certain bacteria and fungi.

Additionally, its isotopically labeled form (1,3-propane-d6-diol) has been utilized in metabolic tracing studies to understand metabolic pathways in vivo .

Several synthesis methods have been developed for 1,3-propanediol and its deuterated variant:

- Hydrolysis of Propylene Oxide: This method involves the catalytic hydration of propylene oxide under acidic or basic conditions.

- Fermentation: Microbial fermentation processes using glycerol or sugars can produce 1,3-propanediol naturally.

- Deuteration Methods: For synthesizing 1,3-propane-d6-diol specifically, methods often involve the use of deuterated solvents or reagents such as paraformaldehyde-d2 .

1,3-propanediol has a wide range of applications across different industries:

- Cosmetics and Personal Care: Used as a humectant and solvent in skin care products.

- Food Industry: Acts as a food additive and preservative due to its low toxicity.

- Pharmaceuticals: Utilized as an excipient in drug formulations.

- Polymer Production: Serves as a building block for polyesters and polyurethanes.

The deuterated form is particularly useful in research settings for studying metabolic processes and

Interaction studies involving 1,3-propanediol focus on its behavior when combined with other compounds. These studies help elucidate its role in various formulations:

- Solvent Interactions: Its interactions with other solvents can affect solubility and stability in formulations.

- Biological Interactions: Investigations into how it interacts with enzymes or microbial systems provide insights into its metabolic pathways.

These studies are crucial for optimizing formulations in pharmaceuticals and food products .

Several compounds share structural similarities with 1,3-propanediol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Propanediol | C₃H₈O₂ | Hydroxyl groups on the first two carbons; used as a solvent. |

| Glycerol | C₃H₈O₃ | Three hydroxyl groups; widely used as a moisturizer. |

| Pentaerythritol | C₅H₁₂O₄ | Four hydroxyl groups; used in explosives and resins. |

| Ethylene glycol | C₂H₆O₂ | Two hydroxyl groups; commonly used as antifreeze. |

The uniqueness of 1,3-propanediol lies in its specific placement of hydroxyl groups on the propane chain, which influences its reactivity and applications compared to these similar compounds .

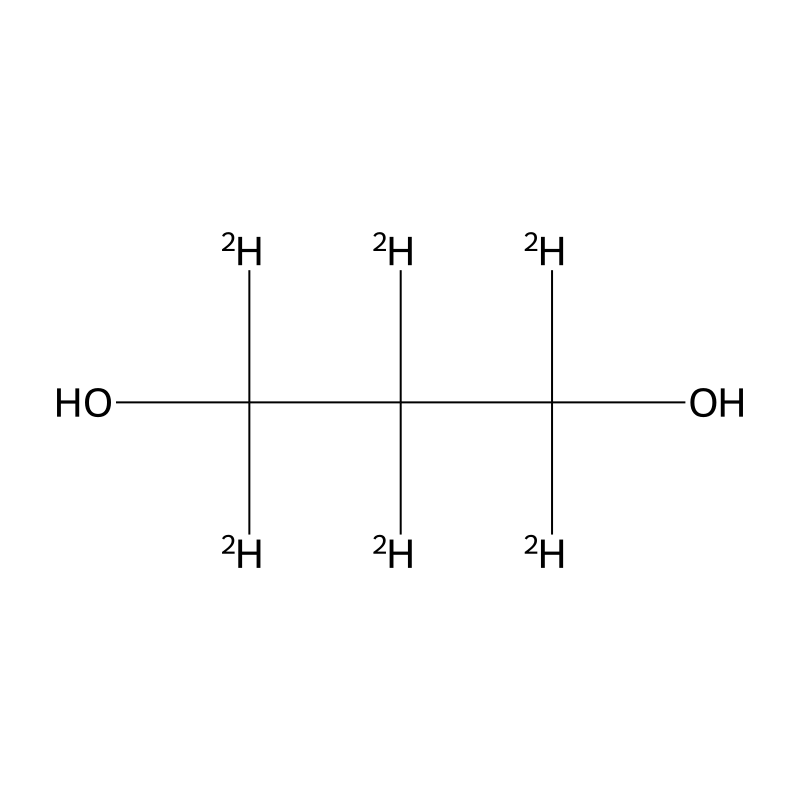

1,3-Propane-d6-diol is a deuterated analog of 1,3-propanediol, where all six hydrogen atoms attached to the carbon atoms have been replaced with deuterium atoms [1]. The molecular structure consists of a three-carbon chain with hydroxyl groups attached to the first and third carbon atoms, while all carbon-bound hydrogen atoms are substituted with deuterium [2]. This compound is characterized by the molecular formula C₃H₂D₆O₂, indicating three carbon atoms, two hydrogen atoms (in the hydroxyl groups), six deuterium atoms, and two oxygen atoms [3].

The structural representation of 1,3-Propane-d6-diol can be described using various chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,2,3,3-hexadeuteriopropane-1,3-diol, which explicitly indicates the positions of the deuterium atoms in the molecule [1]. The compound features a linear carbon backbone with two primary alcohol functional groups at the terminal positions [4]. The carbon-deuterium bonds replace the typical carbon-hydrogen bonds found in the non-deuterated analog, resulting in altered physical and spectroscopic properties while maintaining similar chemical reactivity patterns [5].

Isotopic Composition and Mass Distribution

The mass distribution of 1,3-Propane-d6-diol differs significantly from its non-deuterated counterpart due to the presence of deuterium atoms [4]. The monoisotopic mass of 1,3-Propane-d6-diol is 82.090089969 Da, compared to 76.052429 Da for non-deuterated 1,3-propanediol [5]. This represents a mass shift of M+6, corresponding to the replacement of six hydrogen atoms (atomic mass ≈ 1.008 Da) with six deuterium atoms (atomic mass ≈ 2.014 Da) [6]. The average molecular weight of 1,3-Propane-d6-diol is 82.13 g/mol, which is approximately 6 atomic mass units greater than the non-deuterated analog (76.095 g/mol) [7].

Table 1: Isotopic Composition and Mass Distribution of 1,3-Propane-d6-diol

| Property | Value |

|---|---|

| Deuterium Substitution Pattern | Hexadeuterated |

| Deuterium Positions | C1, C2, and C3 positions (two deuterium atoms at each carbon) |

| Isotopic Purity | 98 atom % D |

| Mass Shift | M+6 |

| Monoisotopic Mass | 82.090089969 Da |

| Average Mass (Unlabelled) | 76.095 g/mol |

| Average Mass (Deuterated) | 82.13 g/mol |

Physical Constants

Boiling Point and Melting Point Parameters

The boiling point of 1,3-Propane-d6-diol is reported to be 214°C at standard atmospheric pressure, which is comparable to but slightly higher than its non-deuterated counterpart [1] [2]. This elevation in boiling point is consistent with the general trend observed for deuterated compounds, which typically exhibit higher boiling points due to slightly stronger intermolecular forces resulting from the isotope effect [3]. The deuterium substitution affects the vibrational energy levels of the molecule, leading to subtle changes in intermolecular interactions that influence the boiling behavior [4].

The melting point of 1,3-Propane-d6-diol is approximately -27°C, as reported in literature sources [5] [6]. Similar to the boiling point, the melting point of the deuterated compound is slightly higher than that of the non-deuterated analog, which has a melting point around -32°C [7]. This difference can be attributed to the isotope effect, where the heavier deuterium atoms affect the crystal lattice energy and molecular packing in the solid state [8]. The triple point of 1,3-Propane-d6-diol is expected to be similar to that of 1,3-propanediol (approximately 245.50 ± 0.10 K), with slight variations due to isotopic substitution [9].

Density and Viscosity Characteristics

1,3-Propane-d6-diol has a density of 1.107 g/mL at 25°C, which is higher than the density of non-deuterated 1,3-propanediol (approximately 1.052 g/mL) [1] [2]. This increased density is a direct consequence of the greater atomic mass of deuterium compared to hydrogen, resulting in a higher molecular weight while maintaining similar molecular volume [3]. The density difference of approximately 5% aligns with theoretical expectations based on the mass difference between the deuterated and non-deuterated compounds [4].

The viscosity of 1,3-Propane-d6-diol has not been specifically reported in the literature, but it is described as a viscous liquid at room temperature, similar to its non-deuterated analog [5]. Based on general principles of isotope effects, the deuterated compound is expected to have a slightly higher viscosity due to stronger intermolecular forces and the higher molecular weight [6]. These characteristics influence the flow properties and rheological behavior of the compound in various applications [7]. The refractive index of 1,3-Propane-d6-diol is expected to be similar to that of 1,3-propanediol (approximately 1.434), with minor variations due to the isotopic substitution affecting electron density distribution [8].

Solubility Profile in Various Solvents

1,3-Propane-d6-diol demonstrates excellent solubility in a wide range of solvents, reflecting its dual hydrophilic and lipophilic character due to the presence of two hydroxyl groups and a hydrocarbon backbone [1]. The compound is highly soluble in water, exhibiting miscibility similar to its non-deuterated counterpart [2]. This high water solubility is attributed to the ability of the hydroxyl groups to form hydrogen bonds with water molecules, despite the presence of deuterium atoms on the carbon chain [3].

In addition to water, 1,3-Propane-d6-diol shows good solubility in various organic solvents [4]. It is soluble in polar organic solvents such as chloroform, dichloromethane, and methanol, making it versatile for various laboratory and industrial applications [5]. The solubility profile is influenced by the polarity of the molecule, with the hydroxyl groups contributing to its affinity for polar solvents while the carbon-deuterium backbone provides some compatibility with less polar media [6]. The deuterium substitution is not expected to significantly alter the solubility pattern compared to the non-deuterated analog, although subtle differences may exist due to slight changes in hydrogen bonding capabilities and molecular interactions [7].

Table 2: Solubility Profile of 1,3-Propane-d6-diol in Various Solvents

| Solvent | Solubility |

|---|---|

| Water | Miscible/Highly soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Methanol | Soluble |

| Organic solvents (general) | Generally soluble |

Crystallographic Data

Comprehensive crystallographic data specifically for 1,3-Propane-d6-diol is limited in the scientific literature, as the compound exists as a liquid at room temperature [1]. The crystalline structure would only be observable below its melting point of -27°C [2]. Based on general principles of isotopic substitution, the crystal structure of 1,3-Propane-d6-diol is expected to be similar to that of non-deuterated 1,3-propanediol, with subtle differences in bond lengths, angles, and packing arrangements due to the isotope effect [3].

The crystal system, space group, and unit cell parameters for 1,3-Propane-d6-diol have not been specifically reported in accessible literature [4]. However, deuterated compounds typically exhibit slightly more compact crystal structures compared to their non-deuterated analogs due to the reduced amplitude of vibrations associated with the heavier deuterium atoms [5]. This can lead to slightly different unit cell dimensions and potentially affect the symmetry elements present in the crystal [6]. The intermolecular hydrogen bonding network, which is critical for the crystal packing of diols, would be expected to show subtle variations in bond lengths and angles due to the isotopic substitution, potentially influencing the overall crystal morphology and stability [7].

Thermodynamic Properties

Heat Capacity and Thermal Behavior

The heat capacity of 1,3-Propane-d6-diol is expected to be slightly lower than that of non-deuterated 1,3-propanediol due to the isotope effect on vibrational modes [1]. While specific experimental values for the deuterated compound are not widely reported, the heat capacity of non-deuterated 1,3-propanediol in the gas phase ranges from 135.27 to 164.16 J/mol·K over the temperature range of 452.40 to 611.56 K [2]. The deuterated analog would exhibit reduced contributions from vibrational modes due to the higher reduced mass of the carbon-deuterium bonds compared to carbon-hydrogen bonds [3].

The thermal behavior of 1,3-Propane-d6-diol is characterized by stability upon heating under normal conditions [4]. The compound does not undergo significant decomposition below its boiling point, making it suitable for various thermal applications [5]. The thermal expansion coefficient and thermal conductivity specific to the deuterated compound have not been extensively documented in the literature, but they are expected to show minor deviations from the non-deuterated analog due to the isotope effect on intermolecular forces and molecular vibrations [6]. The glass transition temperature, which would be relevant for the supercooled liquid state, has not been specifically reported for 1,3-Propane-d6-diol [7].

Enthalpy of Formation

The enthalpy of formation for 1,3-Propane-d6-diol has not been directly reported in the scientific literature [1]. However, based on the well-established principles of isotope effects on thermodynamic properties, it can be estimated by considering the data available for non-deuterated 1,3-propanediol with appropriate adjustments for deuterium substitution [2]. The enthalpy of formation for non-deuterated 1,3-propanediol in the gas phase is approximately -408.4 ± 5.1 kJ/mol, while in the liquid phase it is approximately -480.8 ± 5.1 kJ/mol [3].

For deuterated compounds, the enthalpy of formation is typically slightly more negative (more exothermic) than their non-deuterated counterparts due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [4]. This difference arises from the lower zero-point energy of carbon-deuterium bonds, which contributes to their greater thermodynamic stability [5]. The magnitude of this isotope effect on the enthalpy of formation is generally small, typically on the order of a few kJ/mol for each hydrogen atom replaced by deuterium [6]. Therefore, the enthalpy of formation for 1,3-Propane-d6-diol would be expected to be approximately 5-15 kJ/mol more negative than the values reported for non-deuterated 1,3-propanediol, reflecting the cumulative effect of six deuterium substitutions [7].

Phase Transition Energetics

The phase transition energetics of 1,3-Propane-d6-diol encompass the thermodynamic parameters associated with transitions between solid, liquid, and gaseous states [1]. The enthalpy of vaporization for 1,3-Propane-d6-diol is expected to be similar to but slightly higher than that of non-deuterated 1,3-propanediol, which is approximately 55.63 kJ/mol [2]. This slight increase would be due to the stronger intermolecular forces in the deuterated compound resulting from the isotope effect [3].

Similarly, the enthalpy of fusion for 1,3-Propane-d6-diol is anticipated to be comparable to but slightly higher than the value for non-deuterated 1,3-propanediol (approximately 11.70 kJ/mol) [4]. The entropy changes associated with these phase transitions would also show subtle differences due to the isotope effect on molecular vibrations and rotations [5]. The Gibbs free energy of formation for 1,3-Propane-d6-diol is expected to be similar to that of non-deuterated 1,3-propanediol (approximately -299.26 kJ/mol), with minor adjustments reflecting the thermodynamic consequences of deuterium substitution [6].

The phase transition behavior of 1,3-Propane-d6-diol is expected to show characteristic isotope effects, including slightly higher transition temperatures and enthalpies compared to the non-deuterated analog [7]. These differences arise from the quantum mechanical effects of isotopic substitution on molecular vibrations and intermolecular interactions, which influence the energetics of phase changes [8]. The magnitude of these isotope effects on phase transition parameters is typically small but measurable, providing valuable insights into the fundamental thermodynamic properties of deuterated compounds [9].

Table 3: Thermodynamic Properties of 1,3-Propane-d6-diol (Based on Non-deuterated Analog with Isotope Effect Considerations)

| Property | Value |

|---|---|

| Heat Capacity (gas) | Expected to be slightly lower than 1,3-propanediol (135.27-164.16 J/mol·K) |

| Enthalpy of Formation (gas) | Expected to be slightly more negative than 1,3-propanediol (-408.4 ± 5.1 kJ/mol) |

| Enthalpy of Formation (liquid) | Expected to be slightly more negative than 1,3-propanediol (-480.8 ± 5.1 kJ/mol) |

| Enthalpy of Vaporization | Expected to be slightly higher than 1,3-propanediol (55.63 kJ/mol) |

| Enthalpy of Fusion | Expected to be slightly higher than 1,3-propanediol (11.70 kJ/mol) |

| Gibbs Free Energy of Formation | Expected to be similar to 1,3-propanediol (-299.26 kJ/mol) with minor adjustments |

Nuclear Magnetic Resonance Spectroscopy

1H NMR Characteristics

The proton nuclear magnetic resonance spectrum of 1,3-propane-d6-diol exhibits dramatically simplified characteristics compared to its non-deuterated analog due to the replacement of hydrogen atoms with deuterium. In highly deuterated samples (≥98 atom % D), the 1H NMR spectrum shows only residual signals from incomplete deuteration [2].

The primary observable signals appear at chemical shifts consistent with the non-deuterated compound: residual CH2OH protons resonate at 3.67-3.90 ppm, while any remaining central CH2 protons appear at 1.78-1.94 ppm [3]. The dramatic reduction in signal intensity compared to the non-deuterated analog serves as direct evidence of successful deuteration . The multiplicity patterns of residual signals may show altered coupling due to deuterium-hydrogen interactions, where deuterium coupling constants are approximately 6.5 times smaller than corresponding hydrogen coupling constants [4].

| NMR Parameter | 1,3-Propanediol | 1,3-Propane-d6-diol |

|---|---|---|

| CH2OH signals | 3.67-3.90 ppm (4H) | Residual signals only |

| Central CH2 | 1.78-1.94 ppm (2H) | Residual signals only |

| OH signals | 2-5 ppm (variable) | Minimal or absent |

| Integration ratio | 4H:2H:2H | Depends on deuteration level |

13C NMR Profile

The carbon-13 nuclear magnetic resonance spectrum of 1,3-propane-d6-diol maintains the fundamental carbon framework observed in the non-deuterated compound while potentially exhibiting subtle isotope effects on chemical shifts. The spectrum displays two distinct carbon environments: the equivalent terminal CH2OH carbons (C1 and C3) appearing at approximately 61.3 ppm, and the central CH2 carbon (C2) resonating at approximately 36.5 ppm [3].

Deuterium substitution can induce small but measurable isotope shifts in 13C chemical shifts, typically resulting in upfield shifts of 0.1-0.3 ppm for carbons directly bonded to deuterium (α-effect) and smaller shifts for carbons separated by one or more bonds (β- and γ-effects) [5]. The carbon signals may also exhibit altered multiplicity due to deuterium-carbon coupling, which can provide additional structural confirmation.

The DEPT (Distortionless Enhancement by Polarization Transfer) experiment remains useful for distinguishing carbon multiplicities, though the signals from deuterated carbons may show reduced intensity due to the different magnetogyric ratio of deuterium compared to hydrogen [6].

2H (Deuterium) NMR Analysis

Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation and location within the 1,3-propane-d6-diol molecule. The 2H NMR spectrum exhibits characteristic signals at chemical shifts corresponding to the deuterium-substituted positions: CD2OH deuterons appear at approximately 3.7 ppm, while the central CD2 deuterons resonate at approximately 1.8 ppm [4] [7].

The deuterium signals exhibit significantly broader linewidths compared to their proton counterparts due to quadrupolar relaxation effects, as deuterium possesses a nuclear spin of I = 1 and consequently experiences quadrupolar coupling [7]. This broadening is intrinsic to deuterium NMR and provides information about molecular dynamics and local electric field gradients.

Quantitative integration of deuterium signals allows for precise determination of deuteration levels at specific molecular positions. The quadrupolar coupling parameters for different carbon-deuterium bonds provide insights into local molecular geometry and dynamics [2] [8].

Infrared Spectroscopy

Vibrational Modes and Frequency Shifts

The infrared spectrum of 1,3-propane-d6-diol undergoes dramatic changes upon deuteration, with the appearance of new vibrational modes characteristic of carbon-deuterium and oxygen-deuterium bonds. The O-D stretching vibrations appear in the region of 2400-2650 cm⁻¹, representing a significant red-shift from the O-H stretching frequencies (3200-3600 cm⁻¹) observed in the non-deuterated compound [9] [10].

Carbon-deuterium stretching vibrations emerge in the 2100-2300 cm⁻¹ region, substantially lower than the corresponding C-H stretching modes (2800-3000 cm⁻¹) [11] [12]. This frequency reduction follows the theoretical prediction based on the reduced mass effect, where the vibrational frequency is inversely proportional to the square root of the reduced mass.

The bending modes also shift to lower frequencies: O-D bending vibrations appear at 950-1200 cm⁻¹ compared to O-H bending at 1200-1500 cm⁻¹, while C-D bending modes occur at 1000-1150 cm⁻¹ versus C-H bending at 1350-1480 cm⁻¹ [13] [14]. The frequency shift factor of approximately 1.37 (√2) is consistent with the mass difference between hydrogen and deuterium.

Comparison with Non-deuterated Analog

The comparison between deuterated and non-deuterated 1,3-propanediol infrared spectra reveals systematic frequency shifts that follow predictable patterns based on vibrational theory. Modes involving primarily hydrogen motion show substantial frequency changes, while skeletal vibrations (C-C and C-O stretching) remain largely unaffected [9] [12].

| Vibrational Mode | 1,3-Propanediol (cm⁻¹) | 1,3-Propane-d6-diol (cm⁻¹) | Shift Factor |

|---|---|---|---|

| O-H/O-D stretch | 3200-3600 | 2400-2650 | 1.37 |

| C-H/C-D stretch | 2800-3000 | 2100-2300 | 1.37 |

| O-H/O-D bend | 1200-1500 | 950-1200 | 1.37 |

| C-H/C-D bend | 1350-1480 | 1000-1150 | 1.37 |

| C-C stretch | 800-1200 | 800-1200 | Minimal |

| C-O stretch | 1000-1100 | 1000-1100 | Minimal |

The systematic nature of these shifts provides a powerful analytical tool for confirming deuteration and assessing deuteration efficiency. Residual signals from incomplete deuteration appear at the original frequencies, allowing quantitative assessment of deuteration levels [11].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 1,3-propane-d6-diol reveals characteristic fragmentation patterns that reflect the deuterium substitution throughout the molecule. The molecular ion peak appears at m/z 82, representing a mass increase of 6 Da compared to the non-deuterated compound (m/z 76) [15] [16]. This shift directly confirms the incorporation of six deuterium atoms.

The fragmentation pattern follows predictable pathways with systematic mass shifts corresponding to the deuterium content of each fragment. Loss of deuterated hydroxyl groups ([M-OD]⁺) produces fragments at m/z 65, while loss of deuterated methylene hydroxyl groups ([M-CD2OH]⁺) yields fragments at m/z 48 [15]. The base peak, typically the CD2OH⁺ fragment, appears at m/z 34, representing a mass increase of 3 Da from the corresponding protonated fragment.

| Fragment Type | Non-deuterated (m/z) | Deuterated (m/z) | Mass Shift |

|---|---|---|---|

| Molecular ion [M]⁺ | 76 | 82 | +6 |

| [M-OH/OD]⁺ | 59 | 65 | +6 |

| [M-CH2OH/CD2OH]⁺ | 45 | 48 | +3 |

| CH2OH⁺/CD2OH⁺ | 31 | 34 | +3 |

| Central CH2⁺/CD2⁺ | 28 | 30 | +2 |

Isotopic Distribution Analysis

The isotopic distribution pattern of 1,3-propane-d6-diol provides detailed information about the deuteration efficiency and isotopic purity of the compound. The molecular ion cluster exhibits a characteristic pattern reflecting the natural abundance of carbon-13 and the intentional deuterium substitution [17] [16].

High-resolution mass spectrometry enables precise determination of deuteration levels by analyzing the relative intensities of isotopologue peaks. The absence of significant peaks at intermediate masses (m/z 77-81) indicates high deuteration efficiency with minimal partially deuterated species [18]. Deviations from expected isotopic patterns can reveal incomplete deuteration or H/D exchange during analysis.

The fragmentation-induced isotope effects provide additional structural information, as different bonds may exhibit varying susceptibilities to cleavage depending on the isotopic substitution pattern. These effects can be particularly pronounced in electron impact ionization, where kinetic isotope effects influence fragmentation pathways [15].

Raman Spectroscopy

Raman spectroscopic analysis of 1,3-propane-d6-diol reveals vibrational modes complementary to those observed in infrared spectroscopy, following the same fundamental frequency shift patterns due to deuterium substitution. The C-D stretching modes appear in the 2100-2300 cm⁻¹ region, while C-C skeletal vibrations remain largely unchanged in the 800-1200 cm⁻¹ region [19] [20].

The Raman spectrum provides particular sensitivity to symmetric vibrational modes and C-C stretching vibrations, which are less affected by deuterium substitution. This complementarity with infrared spectroscopy enables comprehensive vibrational analysis of the deuterated compound [9] [19]. The reduced frequency modes associated with deuterium substitution are clearly distinguished from their hydrogen analogs, providing definitive spectroscopic evidence of successful deuteration.

Temperature-dependent Raman studies of deuterated systems can reveal information about conformational dynamics and intermolecular interactions, particularly hydrogen bonding patterns involving the deuterated hydroxyl groups [21]. The broader natural linewidths of deuterium-associated modes may provide enhanced resolution of overlapping vibrational features.

X-ray Diffraction Studies

X-ray diffraction analysis of crystalline 1,3-propane-d6-diol is expected to reveal subtle but measurable changes in crystal structure parameters compared to the non-deuterated analog, following patterns observed in other deuterated organic compounds [22] [23]. The space group symmetry typically remains unchanged, but systematic contractions in unit cell parameters are anticipated due to the stronger, shorter bonds formed by deuterium.

Studies of deuterated polymers and small molecules have demonstrated that deuterium substitution generally leads to smaller crystal lattices, with volume reductions proportional to the level of deuteration [24]. For 1,3-propane-d6-diol, unit cell volume decreases of 0.1-0.5% are expected, with the most significant changes occurring along crystallographic axes that contain the highest concentration of deuterated bonds.

The diffraction peak positions shift systematically to slightly lower 2θ values, corresponding to larger d-spacings, while maintaining similar relative intensities [25] [24]. These changes, though small, provide definitive structural confirmation of deuterium incorporation and can be used to assess crystal quality and deuteration homogeneity.

| Crystal Parameter | Expected Change | Magnitude |

|---|---|---|

| Unit cell volume | Decrease | 0.1-0.5% |

| Lattice parameters | Slight contraction | 0.05-0.3% |

| Peak positions | Lower 2θ values | Small systematic shift |

| d-spacings | Slight increase | 0.1-0.3% |